![molecular formula C19H22N6O3 B2495804 9-isopentyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 923234-14-4](/img/structure/B2495804.png)
9-isopentyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that appears to contain several functional groups and rings, including a triazole ring and a purine dione structure. Triazoles are a class of five-membered rings containing three nitrogen atoms and two carbon atoms . They are known for their versatile biological activities and are present in a number of drug classes .
Scientific Research Applications
Fused Heterocyclic Systems and Purine Isosteres
Development of Synthetic Methods for Purine Isosteres : A study by Ahmad Junaid et al. (2019) discusses the synthesis of 5-aza-isoguanines, a type of purine isostere, by exploring different synthetic approaches to establish a robust protocol for their preparation. These compounds, resembling known purine nucleoside phosphorylase inhibitors, are considered potential candidates for anticancer agent investigations due to their structural similarity to natural purines (Junaid et al., 2019).
Triazolo Purine Derivatives as Ligands
Triazolo Purine Derivatives for Receptor Affinity : Research by T. Okamura et al. (2002) identified novel 1,2,4-triazolo[5,1-i]purine derivatives that show affinity towards human adenosine A(3) receptors. These findings underscore the potential of triazolo purine derivatives in designing receptor-specific ligands, providing a pathway for developing therapeutic agents targeting specific receptor subtypes (Okamura et al., 2002).
Mechanism of Action
Target of Action
Compounds with a [1,2,4]triazolo[4,3-a]pyrazine structure have been found to have significant biological properties . .
Mode of Action
The mode of action of these compounds is also dependent on their specific structure. For example, some triazole derivatives are known to bind with target molecules due to their structural characteristics .
Biochemical Pathways
The biochemical pathways affected by these compounds can vary. Some triazole derivatives are known to produce a variety of biological effects .
Result of Action
The molecular and cellular effects of these compounds can vary. For example, some compounds with a [1,2,4]triazolo[4,3-a]quinoxaline structure have shown antiviral activity .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors. For example, the use of certain solvents can affect the reaction rate of these compounds .
properties
IUPAC Name |
8-(4-methoxyphenyl)-1-methyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-11(2)9-10-24-14-16(26)20-19(27)23(3)17(14)25-15(21-22-18(24)25)12-5-7-13(28-4)8-6-12/h5-8,11H,9-10H2,1-4H3,(H,20,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFXXWCRXZDIOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

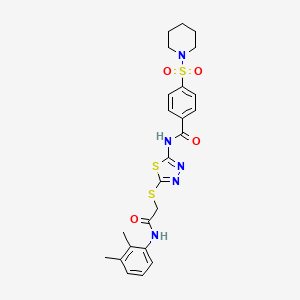


![N-{2-[(2-fluorophenyl)formamido]ethyl}-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B2495727.png)
![3-chloro-4-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2495730.png)
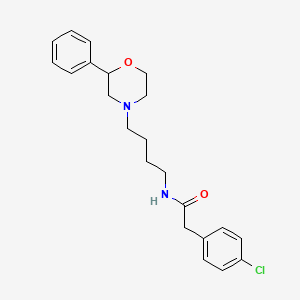
![2-cyclohexyl-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2495733.png)
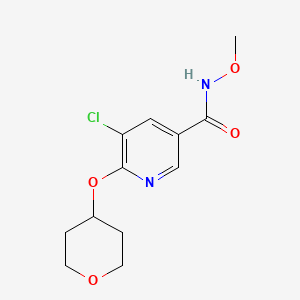
![1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone](/img/structure/B2495736.png)
![3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B2495738.png)
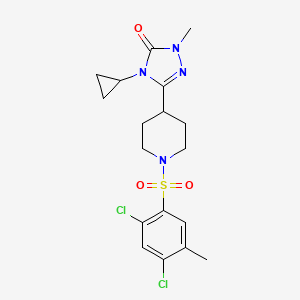
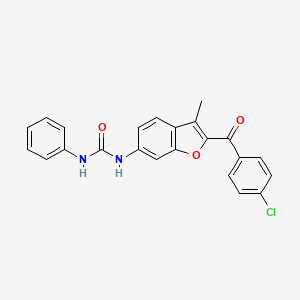
![4-[4-(Dimethylamino)anilino]-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid](/img/structure/B2495741.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-(3-methylphenyl)acetic acid](/img/structure/B2495743.png)